

Application Notes: Live-cell Imaging of Mitosis with TC-Mps1-12

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Monopolar Spindle 1 (Mps1), also known as TTK, is a crucial dual-specificity protein kinase that plays a central role in the regulation of mitosis.[1][2] It is an essential component of the Spindle Assembly Checkpoint (SAC), a critical surveillance mechanism that ensures the fidelity of chromosome segregation by delaying anaphase until all chromosomes are correctly attached to the mitotic spindle.[1][3] Mps1's functions include centrosome duplication, SAC signaling initiation at the kinetochores, and correcting improper chromosome-microtubule attachments.[4][5] Due to its vital role in cell division, Mps1 is frequently overexpressed in various cancers, including breast, lung, and gastric cancers, making it a compelling target for cancer therapy.[1][6]

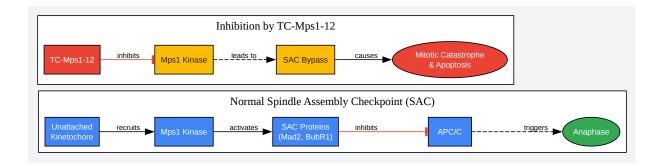
TC-Mps1-12 is a novel, potent, and selective Mps1 kinase inhibitor with a diaminopyridine-based structure. [4][7] By inhibiting Mps1, TC-Mps1-12 disrupts the SAC, leading to a cascade of events including chromosome misalignment, centrosome disorganization, and ultimately, mitotic catastrophe and apoptosis in cancer cells. [4][8] Live-cell imaging is an indispensable tool for studying the dynamic process of mitosis and the real-time effects of inhibitors like TC-Mps1-12. [9][10] It allows for the direct observation and quantification of mitotic events, providing critical insights into the mechanism of action of anti-mitotic agents. [11]

Mechanism of Action of TC-Mps1-12



Mps1 kinase is a primary upstream regulator of the SAC.[3] Its recruitment to unattached kinetochores initiates a signaling cascade that leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing premature sister chromatid separation.[12]

TC-Mps1-12 exerts its anti-tumor effects by directly inhibiting the kinase activity of Mps1. This inhibition prevents the recruitment of downstream SAC proteins, effectively silencing the checkpoint.[4][13] Consequently, even in the presence of severe mitotic errors such as misaligned chromosomes or multipolar spindles, the cell is unable to arrest in mitosis.[4][8] This leads to a premature and faulty exit from mitosis, a phenomenon known as mitotic slippage.[4] The resulting daughter cells inherit an abnormal number of chromosomes (aneuploidy), which triggers mitotic catastrophe and programmed cell death (apoptosis).[1][4]



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Caption: Mps1 role in the SAC and its inhibition by **TC-Mps1-12**.

Applications in Research and Drug Development

The study of **TC-Mps1-12** using live-cell imaging is highly relevant for:

- Cancer Biology: Investigating the consequences of SAC abrogation in cancer cells, which
 often exhibit chromosomal instability.
- Drug Discovery: Screening and characterizing novel Mps1 inhibitors and other anti-mitotic compounds.



- Mechanism of Action Studies: Elucidating the precise temporal effects of drug candidates on mitotic progression and cell fate.
- Personalized Medicine: Assessing the sensitivity of different cancer cell lines to Mps1 inhibition, potentially identifying biomarkers for patient stratification.[14]

Quantitative Data Summary

The efficacy of **TC-Mps1-12** and the consequences of Mps1 inhibition have been quantified in several studies. The tables below summarize key findings.

Table 1: Inhibitory Potency of TC-Mps1-12

Compound	Target	IC50	Cell Line	Reference	
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| TC-Mps1-12 | Mps1 Kinase | 6.4 nM | in vitro |[7] |

Table 2: Phenotypic Effects of Mps1 Inhibition on Mitosis



Parameter	Condition	Observation	Cell Line	Reference
Mitotic Duration	TC-Mps1-12 Treatment	Shortened mitotic duration, mitotic slippage	Hepatocellular Carcinoma (HCC) cells	[4][8]
Mitotic Duration	Mps1-IN-1 Treatment	~40% reduction in time spent in mitosis	Human cells	[13]
SAC Protein Localization	Mps1-IN-1 Treatment	70-80% decrease in kinetochore- bound Mad2	Human cells	[13]
Chromosome Segregation	TC-Mps1-12 Treatment	Increased chromosome misalignment and missegregation	HCC cells	[4]
Centrosome Number	TC-Mps1-12 Treatment	Disorganization and formation of multipolar spindles	HCC cells	[4]

| Cell Fate | **TC-Mps1-12** Treatment | Induction of mitotic catastrophe and apoptosis | HCC cells |[4][8] |

Experimental Protocols

Protocol 1: Live-Cell Imaging of Mitotic Progression with TC-Mps1-12

This protocol describes how to monitor the effects of **TC-Mps1-12** on mitotic progression using time-lapse fluorescence microscopy. It is designed for cells stably expressing fluorescent



markers for chromatin (e.g., H2B-GFP/mCherry) and microtubules (e.g., GFP/mCherry-α-tubulin).[11][15]

Materials:

- HeLa or U2OS cells stably expressing H2B-mCherry and GFP-α-tubulin.
- Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep).
- Glass-bottom imaging dishes (35 mm).[16]
- TC-Mps1-12 (CAS No: 1206170-62-8), dissolved in DMSO to create a stock solution (e.g., 10 mM).[7][17]
- Phosphate-Buffered Saline (PBS).
- Live-cell imaging microscope system equipped with an environmental chamber (37°C, 5% CO2), autofocus, and automated stage.[11][18]

Procedure:

- Cell Seeding: 24-48 hours before imaging, seed the fluorescently-labeled cells onto glassbottom dishes to achieve 50-60% confluency at the time of imaging.
- Drug Preparation: On the day of imaging, dilute the **TC-Mps1-12** stock solution in prewarmed complete culture medium to the desired final concentration (e.g., $10 \text{ nM} 1 \mu\text{M}$). Prepare a vehicle control medium containing the same final concentration of DMSO.
- Microscope Setup: Turn on the microscope, environmental chamber, and associated hardware. Allow the system to equilibrate to 37°C and 5% CO2.[11]
- Sample Preparation: Gently wash the cells with pre-warmed PBS. Replace the medium in the dish with the prepared **TC-Mps1-12** or vehicle control medium.
- · Imaging:
 - Place the dish on the microscope stage and allow it to acclimatize for at least 15-20 minutes.

Methodological & Application



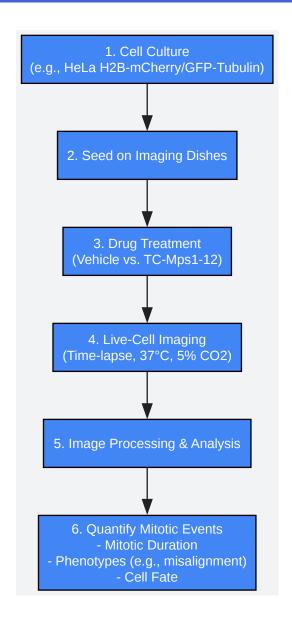


- Using the microscope software, select multiple stage positions containing healthy, welldistributed cells.
- Set up a time-lapse acquisition protocol. Acquire images every 5-10 minutes for a duration of 16-24 hours.[15]
- Use two fluorescent channels (e.g., GFP for tubulin, mCherry for chromatin) and a brightfield or DIC channel.
- Ensure the illumination intensity and exposure times are minimized to reduce phototoxicity.

Data Analysis:

- Review the acquired time-lapse sequences to identify cells entering mitosis (indicated by chromosome condensation).
- Quantify the duration of mitosis, measured from nuclear envelope breakdown (NEB) to anaphase onset or mitotic exit/slippage.[11]
- Score mitotic phenotypes, such as chromosome congression failure, lagging chromosomes, or multipolar divisions.
- Determine cell fate following mitosis (e.g., successful division, apoptosis, cell fusion).





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Caption: Experimental workflow for live-cell imaging analysis.

Protocol 2: Immunofluorescence Staining for Mitotic Defects

This protocol allows for high-resolution, fixed-cell analysis of mitotic spindle and centrosome abnormalities induced by **TC-Mps1-12**, complementing live-cell data.

Materials:

• Cells cultured on sterile glass coverslips in a multi-well plate.



- TC-Mps1-12 and vehicle (DMSO).
- 4% Paraformaldehyde (PFA) in PBS.
- Permeabilization Buffer (0.25% Triton X-100 in PBS).
- Blocking Buffer (1% BSA, 0.1% Tween-20 in PBS).
- Primary antibodies: mouse anti-α-tubulin, rabbit anti-y-tubulin (for centrosomes).
- Fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-mouse, Alexa Fluor 594 anti-rabbit).
- DAPI solution (for DNA staining).
- · Antifade mounting medium.

Procedure:

- Cell Culture and Treatment: Seed cells on coverslips. Treat with **TC-Mps1-12** or vehicle for a predetermined time (e.g., 16 hours) to enrich for cells that have passed through mitosis.
- Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
- Permeabilization: Wash three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
- Blocking: Wash three times with PBS. Block with Blocking Buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Dilute primary antibodies (anti-α-tubulin and anti-γ-tublin) in Blocking Buffer. Incubate coverslips with the antibody solution for 1-2 hours at room temperature or overnight at 4°C.
- Secondary Antibody Incubation: Wash three times with PBS. Dilute fluorescently-labeled secondary antibodies in Blocking Buffer. Incubate coverslips for 1 hour at room temperature, protected from light.



- DNA Staining: Wash three times with PBS. Incubate with DAPI solution for 5 minutes.
- Mounting: Wash a final time with PBS. Mount the coverslip onto a glass slide using antifade mounting medium.
- Imaging: Acquire images using a confocal or widefield fluorescence microscope. Analyze
 mitotic cells for spindle morphology (bipolar vs. multipolar) and centrosome number.[4]

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